molecular formula C9H10FNO B048874 1-[4-Fluoro-2-(methylamino)phenyl]ethanone CAS No. 124958-64-1

1-[4-Fluoro-2-(methylamino)phenyl]ethanone

Cat. No. B048874
M. Wt: 167.18 g/mol
InChI Key: KMQUWNASNVJFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Fluoro-2-(methylamino)phenyl]ethanone, also known as 4-FMA, is a synthetic compound that belongs to the phenethylamine and amphetamine classes. It is a designer drug that has gained popularity among recreational drug users due to its stimulant effects. However, 4-FMA has also been studied for its potential scientific research applications.

Mechanism Of Action

The exact mechanism of action of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone is not fully understood. However, it is known to act as a releasing agent for dopamine, norepinephrine, and serotonin. This leads to an increase in their levels in the brain, resulting in the stimulant effects of the compound. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been shown to inhibit the reuptake of these neurotransmitters, further enhancing their effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone are similar to other amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to an increase in energy levels. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been shown to increase alertness, focus, and euphoria.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[4-Fluoro-2-(methylamino)phenyl]ethanone in lab experiments is its similarity to other amphetamines. This makes it a useful reference compound for comparative studies. Additionally, its stimulant effects can be used to study the effects of amphetamines on the central nervous system. However, the use of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone in lab experiments is limited by its potential for abuse and its lack of clinical relevance.

Future Directions

There are several future directions for the study of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone. One area of research could focus on the potential therapeutic uses of the compound. For example, it could be studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone and its effects on the brain. Finally, the potential for abuse and addiction associated with 1-[4-Fluoro-2-(methylamino)phenyl]ethanone could be further studied to better understand its risks and potential for harm.

Scientific Research Applications

1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to have similar effects to other amphetamines such as methamphetamine and MDMA. Therefore, it can be used as a reference compound for comparative studies. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been used to study the effects of amphetamines on the central nervous system and the potential mechanisms of action.

properties

CAS RN

124958-64-1

Product Name

1-[4-Fluoro-2-(methylamino)phenyl]ethanone

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-[4-fluoro-2-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H10FNO/c1-6(12)8-4-3-7(10)5-9(8)11-2/h3-5,11H,1-2H3

InChI Key

KMQUWNASNVJFPB-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)F)NC

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)NC

synonyms

Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4'-fluoro-2'-chloroacetophenone (40 g), methylamine (33% w/w solution in industrial methylated spirit, 60 ml), industrial methylated spirit (40 ml) and copper powder (0.5 g) was stirred at 80° in a sealed pressure vessel for 3 hours. After cooling to ambient temperature, the reaction mixture was transferred to a conical flask. The reaction vessel was washed out with industrial methylated spirit (2×30 ml) and the washings added to the reaction mixture. Sodium sulphide nonahydrate (2.3 g) in water (23 ml) was added and the mixture heated at 50° for 10 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name CELITE). Solvent was removed from the filtrate under reduced pressure at 40° and hydrochloric acid (5M, 160 ml) was added to the residue. The mixture was stirred for approximately 2 hours and then extracted with dichloromethane (100 ml, then 2×60 ml). The combined extracts were dried over magnesium sulphate and evaporated to give the novel compound 4'-fluoro-2'-(methylamino)acetophenone as an oil which solidified on storing at ambient temperature.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of a solution of methylamine in industrial methylated spirit (33% w/w; 120 ml), industrial methylated spirit (60 ml), 2'-chloro-4'-fluoroacetophenone (51.6 g) and copper powder (0.75 g), was charged to a pressure vessel and heated to 90° for 2 hours. After cooling in an ice bath to 30° the mixture was transferred to a second vessel, heated at 50° and then a solution of sodium sulphide nonahydrate (2.88 g) in water (30 ml) added. The mixture was heated to reflux with stirring for 10 minutes and then filtered. Water (300 ml) was added to the filtrate and the solution heated to reflux. Hydrochloric acid (5M; 90 ml) was added to the hot solution and the mixture heated to reflux for a brief period. The reaction mixture was cooled to ambient temperature and aqueous sodium hydroxide solution (5M; 30 ml) added. The mixture was extracted with dichloromethane (600 ml) and then further extracted with dichloromethane (200 ml). The combined dichloromethane extracts were dried (magnesium sulphate) and evaporated in vacuo to give a crude brown oil. The oil was distilled in vacuo (b.p. 90°, 1 mmHg) to give 4'-fluoro-2'-(methylamino)acetophenone, m.p. 52°-53°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1-(4-fluoro-2-methylaminophenyl)-2-methylsulphinylethanone (161.0 g), prepared in a similar manner to that described in Example 1, in acetic acid (770 ml) was added to a stirred mixture of zinc dust (228.2 g), acetic acid (210 ml) and ethanol (392 ml) at 80° over 1 hour. The mixture was stirred at 80° for a further 2 hours and then allowed to cool to ambient temperature. The combined filtrates obtained after filtration and washing the residue with dichloromethane (400 ml) were concentrated by distillation until the temperature of the remaining mixture reached 132° and then cooled to ambient temperature. Water (1 1) and dichloromethane (330 ml) were added sequentially, the mixture stirred for 10 minutes and the layers then separated. The aqueous phase was extracted with further dichloromethane (2×200ml), the organic extracts combined, then washed with aqueous sodium hydroxide solution (5M; 200 ml) and evaporated in vacuo. Distillation in vacuo (b.p. 74°, 0.4 mm Hg) of the residue gave 4'-fluoro-2'-(methylamino)acetophenone, m.p. 52°-53°.
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
770 mL
Type
solvent
Reaction Step Two
Quantity
392 mL
Type
reactant
Reaction Step Three
Name
Quantity
228.2 g
Type
catalyst
Reaction Step Three
Quantity
210 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of a solution of methylamine in industrial methylated spirit (33% w/w; 315.8 ml), industrial methylated spirit (291.6 ml), 2'-chloro-4'-fluoroacetophenone (203.4 g) and copper powder (2.8 g) was heated to 80° in a glass autoclave over a period of 1 hour. The mixture was stirred at 80° for a further 2 hours and then allowed to cool to 45° over a period of 1 hour. The mixture was transferred to a second vessel and the autoclave rinsed with industrial methylated spirit (50 ml) which was then added to the second vessel. The mixture was heated to 50°. A solution of sodium sulphide nonahydrate (11.2 g) in water (117 ml) was added and the mixture was heated at 50° for a further 15 minutes. The mixture was filtered and the residue washed with industrial methylated spirit (100 ml). The filtrate and washings were combined and evaporated to give a brown oil. The brown oil was stirred with hydrochloric acid (5M; 800 ml) for 2.5 hours and then dichloromethane (600 ml) added. The layers were separated and the aqueous phase further extracted with dichloromethane (2×300 ml). The organic phases were combined and evaporated to give 4'-fluoro-2'-(methylamino)acetophenone as a brown oil which solidified at ambient temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
203.4 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
315.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
291.6 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

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